GSK8573 GSK8573 GSK8573 is the inactive control of GSK-2801.
Brand Name: Vulcanchem
CAS No.: 1693766-04-9
VCID: VC0529509
InChI: InChI=1S/C20H21NO3/c1-4-10-24-17-8-9-21-19(14(2)22)13-18(20(21)12-17)15-6-5-7-16(11-15)23-3/h5-9,11-13H,4,10H2,1-3H3
SMILES: CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC(=CC=C3)OC
Molecular Formula: C20H21NO3
Molecular Weight: 323.392

GSK8573

CAS No.: 1693766-04-9

Cat. No.: VC0529509

Molecular Formula: C20H21NO3

Molecular Weight: 323.392

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

GSK8573 - 1693766-04-9

Specification

CAS No. 1693766-04-9
Molecular Formula C20H21NO3
Molecular Weight 323.392
IUPAC Name 1-[1-(3-methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone
Standard InChI InChI=1S/C20H21NO3/c1-4-10-24-17-8-9-21-19(14(2)22)13-18(20(21)12-17)15-6-5-7-16(11-15)23-3/h5-9,11-13H,4,10H2,1-3H3
Standard InChI Key QQBGNWWJANJWNY-UHFFFAOYSA-N
SMILES CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC(=CC=C3)OC
Appearance Solid powder

Introduction

Chemical Characteristics and Properties

Chemical Identity and Structure

GSK8573 is chemically identified as 1-[1-(3-methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone, possessing a distinct molecular structure that contributes to its specific binding properties . The compound has been assigned the CAS number 1693766-04-9, providing a standardized identifier for reference in chemical databases and literature .

The detailed chemical information for GSK8573 is presented in Table 1:

PropertyValue
Chemical Name1-[1-(3-methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone
Synonyms1-[1-(3-Methoxyphenyl)-7-propoxy-3-indolizinyl]ethanone, GSK-8573
CAS Number1693766-04-9
Molecular FormulaC20H21NO3
Molecular Weight323.386
SMILESCCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC(=CC=C3)OC
InChIInChI=1S/C20H21NO3/c1-4-10-24-17-8-9-21-19(14(2)22)13-18(20(21)12-17)15-6-5-7-16(11-15)23-3/h5-9,11-13H,4,10H2,1-3H3
InChIKeyQQBGNWWJANJWNY-UHFFFAOYSA-N

The molecular structure features an indolizine core substituted with a methoxyphenyl group at position 1, a propoxy group at position 7, and an acetyl group at position 3. This specific arrangement of functional groups contributes to its selective binding properties and differentiates it from the active compound GSK2801 .

Physical and Chemical Properties

GSK8573 exhibits several defined physical and chemical properties that characterize its behavior in various experimental conditions. These properties, summarized in Table 2, provide important information for researchers regarding handling, storage, and application of the compound:

PropertyValue
Physical StateNot specified in sources
Density1.1±0.1 g/cm³
LogP4.44
Index of Refraction1.569
Purity≥95%
Storage Condition-20°C
Boiling PointNot available
Melting PointNot available
Flash PointNot available

The relatively high LogP value of 4.44 indicates considerable lipophilicity, suggesting good membrane permeability – an important consideration for cellular experiments . The recommended storage temperature of -20°C highlights the need for proper preservation to maintain compound stability and integrity over time .

Biological Activity and Target Interaction

Binding Properties and Selectivity

GSK8573 demonstrates a specific binding profile that defines its utility as a control compound. Unlike GSK2801, which potently binds to BAZ2A and BAZ2B bromodomains with KD values of 257 nM and 136 nM respectively, GSK8573 shows no significant binding activity toward these targets . Instead, GSK8573 exhibits binding activity specifically to BRD9 with a KD value of 1.04 μM, associated with a favorable binding enthalpy change (ΔH) of -8.98 (± 0.152) kcal/mol .

Importantly, while GSK8573 maintains similar affinity for the off-target BRD9 as observed with GSK2801, it loses all activity against the rest of the bromodomain family, including the primary targets BAZ2A and BAZ2B . This selective binding profile makes GSK8573 particularly valuable as a negative control compound in experimental settings designed to investigate BAZ2-specific effects.

Research Applications and Utility

Experimental Design Considerations

When incorporating GSK8573 into experimental designs, researchers should consider several factors that influence its effectiveness as a control:

  • The binding affinity of GSK8573 to BRD9 (KD = 1.04 μM) should be taken into account when designing dose-response experiments

  • GSK8573 shows limited affinity to SMARCA2 and SMARCA4, likely through indirect interactions via the BAF complex, which may be relevant in certain cellular contexts

  • The compound's lipophilicity (LogP = 4.44) suggests good cell permeability, but appropriate controls for cellular uptake may still be necessary

  • Storage conditions (-20°C) should be maintained to ensure compound stability and consistent experimental results

Complementary Use with GSK2801

The development of GSK8573 alongside GSK2801 represents a comprehensive approach to creating a chemical biology toolkit for investigating BAZ2 bromodomain function . Together, these compounds enable researchers to:

  • Conduct target validation studies with appropriate controls

  • Investigate the biological consequences of BAZ2A/B bromodomain inhibition

  • Explore the role of these bromodomains in regulating noncoding RNA expression

  • Examine the function of the nucleolar remodeling complex (NoRC) in various cellular contexts

This complementary approach exemplifies best practices in chemical probe development, where both active compounds and structurally related inactive controls are created simultaneously to facilitate robust experimental design .

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